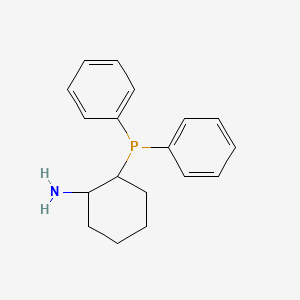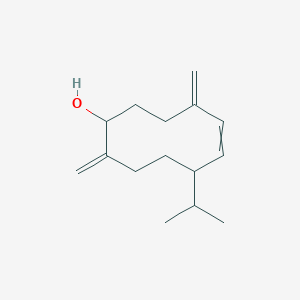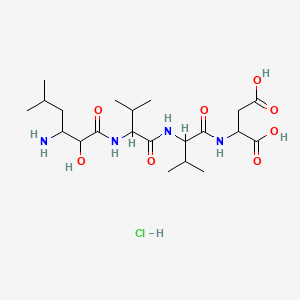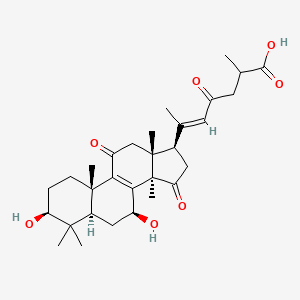
Ganoderenic Acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderenic Acid B is primarily obtained through extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including this compound, involves the mevalonate pathway, which is a complex process of enzymatic reactions starting from acetyl-CoA .
Industrial Production Methods: Industrial production of this compound involves cultivating Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advances in genetic engineering and synthetic biology have enabled the heterologous production of ganoderic acids in hosts like Saccharomyces cerevisiae .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderenic Acid B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Ganoderenic Acid B has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the biosynthesis and chemical modification of triterpenoids.
Mecanismo De Acción
Ganoderenic Acid B exerts its effects primarily by inhibiting the transport function of the ABCB1 protein, which is responsible for multidrug resistance in cancer cells. This inhibition enhances the intracellular accumulation of chemotherapeutic drugs, thereby increasing their cytotoxicity towards resistant cancer cells . The compound does not alter the expression level of ABCB1 or the activity of ABCB1 ATPase, indicating a specific interaction with the transport function .
Comparación Con Compuestos Similares
Ganoderenic Acid B is unique among lanostane-type triterpenes due to its potent reversal effect on multidrug resistance. Similar compounds include:
- Ganoderic Acid A
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid I
- Ganoderenic Acid E
These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action .
Propiedades
Fórmula molecular |
C30H42O7 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1 |
Clave InChI |
QECQJYAIIIIKJB-QQPHKSTLSA-N |
SMILES isomérico |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O |
SMILES canónico |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


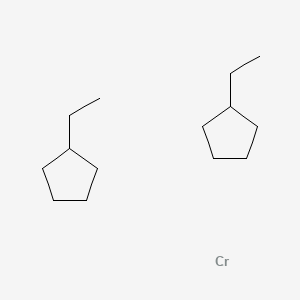
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
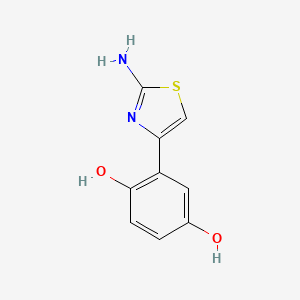
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

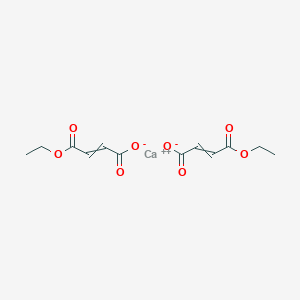
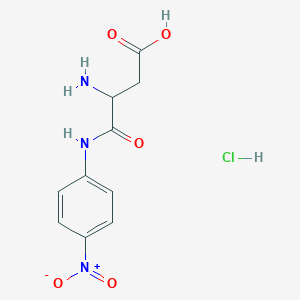
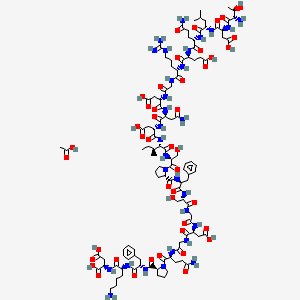
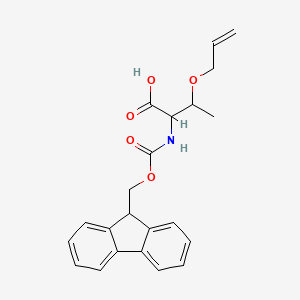
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
